(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The exact methods can vary, but they generally follow similar principles to those used in laboratory synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
The presence of the trifluoromethyl group significantly enhances the biological activity and stability of pharmaceuticals. This compound is being explored for its potential as a therapeutic agent in various diseases.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl pyridine have shown effectiveness against various pathogens, including bacteria and fungi.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 mm diameter inhibition |
| 6e | Pseudomonas aeruginosa | 19 mm diameter inhibition |
These findings suggest that (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol could potentially be developed into an antimicrobial agent, leveraging its structural features for enhanced activity against resistant strains .
Anticancer Properties
Preliminary studies indicate that compounds with trifluoromethyl groups can exhibit anticancer activities. For example, some derivatives have been tested against cancer cell lines such as PC3, K562, HeLa, and A549, showing varying degrees of cytotoxicity.
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 54.94 |
| 5n | K562 | 51.71 |
| 5o | HeLa | 50.52 |
These results highlight the potential for this compound to be further investigated for its anticancer properties .
Synthesis and Chemical Reactivity
The synthesis of this compound involves several key steps, often utilizing radical trifluoromethylation techniques. This method allows for the effective introduction of the trifluoromethyl group, which is crucial for the compound's reactivity and stability.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: Transforming into carboxylic acids or ketones.
- Reduction: Yielding alcohols or amines.
- Substitution: Allowing for the introduction of different functional groups.
The stability conferred by the trifluoromethyl group enhances its resistance to oxidation and hydrolysis compared to non-fluorinated analogs .
Material Science Applications
Due to its unique chemical properties, this compound is also being explored for applications in material science, particularly in the development of advanced materials with enhanced thermal and chemical stability.
Polymer Chemistry
In polymer chemistry, compounds with trifluoromethyl groups are known to improve the performance of polymers by enhancing their thermal stability and resistance to solvents. This can lead to the development of new materials suitable for high-performance applications .
Mechanism of Action
The mechanism by which (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to changes in biological activity. The exact pathways involved can vary depending on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Propanol Derivatives
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Structural Differences: Pyridine substituents: 2-amino and 5-fluoro groups (vs. 6-CF₃ in the target compound). Alcohol position: Propan-1-ol at pyridine’s 3-position (vs. 2-position in the target).
- Fluorine at the 5-position may enhance metabolic resistance compared to -CF₃, but the absence of a trifluoromethyl group reduces lipophilicity .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- Structural Differences :
- Substituents: 2-chloro and 5-fluoro groups (vs. 6-CF₃).
- Alcohol position: Propan-1-ol at pyridine’s 3-position.
- Implications :
Trifluoromethyl Pyridinyl Derivatives in Heterocyclic Systems
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester
- Structural Differences :
- Core heterocycle: Pyrimidine (vs. pyridine in the target).
- Substituents: Two -CF₃ groups (pyridine and pyrimidine) and an ethyl ester.
- Analytical Data :
- Molecular weight: 365.25 g/mol (LCMS: m/z 366 [M+H]⁺).
- HPLC retention time: 1.26 minutes (condition: SMD-TFA05).
- Implications :
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester
- Structural Differences :
- Complex architecture with pyrrolidine, amide, and phenyl groups.
- Dual -CF₃ groups on pyridine and phenyl rings.
- Analytical Data :
- LCMS: m/z 531 [M-H]⁻.
- HPLC retention time: 0.88 minutes (condition: SQD-FA05).
Alcohol Derivatives in Fragrance and Pharmaceutical Chemistry
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structural Differences :
- Aromatic system: 3-Tolyl (methyl-substituted benzene) instead of pyridine.
- Alcohol position: Propan-1-ol with geminal dimethyl groups.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | HPLC Retention Time (min) | Notable Properties |
|---|---|---|---|---|---|
| (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol | Pyridine | 6-CF₃, 2-propan-1-ol (S) | Not reported | Not reported | Chiral center, H-bond donor/acceptor |
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Pyridine | 2-NH₂, 5-F, 3-propan-1-ol | ~182 | Not reported | High polarity, metabolic resistance |
| 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester | Pyrimidine | 4-(6-CF₃-pyridin-3-yl), 2-CF₃ | 365.25 | 1.26 (SMD-TFA05) | Electron-deficient, synthetic utility |
| (R)-2-Methyl-1-(3-oxo-3-((4-CF₃-2-(6-CF₃-pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester | Pyrrolidine | Dual -CF₃, amide, ester | 531 | 0.88 (SQD-FA05) | Pharmaceutical candidate |
Key Findings and Implications
- Structural-Activity Relationships: The 6-CF₃ group on pyridine enhances lipophilicity and metabolic stability compared to halogen or amino substituents. Chiral propan-1-ol moieties (e.g., 2S configuration) may improve target selectivity in enantioselective interactions.
- Analytical Trends :
- Applications: Trifluoromethyl pyridine derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors), while simpler propanols are used in fragrances or as synthetic intermediates .
Biological Activity
Overview
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, with the CAS number 2248175-08-6, is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its chemical stability and biological interactions, making it a valuable candidate for various studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl moiety can enhance binding affinity, which may lead to modulation of various biological pathways. This interaction is crucial for its potential applications in drug development, particularly in targeting metabolic pathways and enzyme activities.
Antimicrobial and Antiparasitic Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and antiparasitic properties. For instance, derivatives of pyridine have shown promising activity against Plasmodium falciparum, the causative agent of malaria. The specific IC50 values for related compounds have been reported as low as against PfDHODH, suggesting that this compound may also exhibit similar efficacy in inhibiting malaria parasites .
Case Studies
- Antimalarial Lead Optimization : A study focused on the optimization of pyrrole-based compounds showed that modifications to the structure could enhance activity against P. falciparum. This highlights the importance of structural features similar to those found in this compound for developing effective antimalarial agents .
- Fluorinated Compounds in Drug Development : Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability. The trifluoromethyl group in this compound may contribute to these desirable pharmacokinetic properties, making it a candidate for further drug development studies .
Q & A
Q. What synthetic strategies are recommended for preparing (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol with high enantiomeric purity?
The synthesis typically involves introducing the trifluoromethyl group onto a pyridine ring followed by stereoselective reduction or asymmetric catalysis. A common approach is:
- Step 1 : Fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in DMSO to install the trifluoromethyl group .
- Step 2 : Stereoselective reduction of a ketone intermediate (e.g., using chiral catalysts like BINAP-Ru complexes) to yield the (2S)-propanol configuration .
- Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How can the stability of this compound under varying pH conditions be experimentally assessed?
- Method : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 37°C.
- Analysis : Use LC-MS or ¹⁹F NMR to track degradation products. For example, acidic conditions may hydrolyze the trifluoromethyl group, while basic conditions could oxidize the alcohol moiety .
- Key Metrics : Half-life (t₁/₂) and degradation pathways derived from kinetic studies .
Q. What analytical techniques are critical for characterizing its structural and chiral integrity?
- Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm .
- Structural Confirmation : ¹H/¹³C NMR for backbone assignment and ¹⁹F NMR for trifluoromethyl group verification .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₀F₃NO) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved in enzyme inhibition studies?
- Hypothesis Testing : Evaluate assay conditions (e.g., buffer ionic strength, enzyme concentration) that may alter binding kinetics.
- Control Experiments : Compare activity against enantiomers (e.g., (2R)-isomer) to confirm stereospecific effects .
- Advanced Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and thermodynamics .
Q. What computational methods are suitable for predicting its metabolic pathways and toxicity?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism modeling.
- Key Parameters : Focus on trifluoromethyl group stability and alcohol oxidation potential .
- Validation : Cross-reference predictions with in vitro hepatocyte assays or microsomal stability studies .
Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?
Q. What strategies are effective in resolving discrepancies between theoretical and experimental LogP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
